2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine
Overview
Description
2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has gained significant attention in the scientific community due to its potential in drug development. This compound has shown promising results in preclinical studies as a potential therapeutic agent for various diseases.
Scientific Research Applications
-
Crystal Structure Analysis
- Field : Crystallography .
- Application : The compound “2-(4-methoxyphenyl)-1,3-thiazolo[4,5-b]pyridine” has been studied for its crystal structure .
- Method : The crystal structure was determined using Mo Kα radiation (0.71073 Å) on a SuperNova diffractometer .
- Results : The asymmetric unit of the title crystal structure was determined .
-
Synthesis of Derivatives
- Field : Organic Chemistry .
- Application : “2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c][1,5]thiazepin-3(2H)-one”, a derivative of the compound, was synthesized as a key intermediate in the synthesis of pyrrolopyridothiazepine derivatives .
- Method : The derivative was synthesized from bis(4H-pyrrolo-3-pyridyl)disulfide and α-bromo-(4-methoxy-phenyl)acetic acid ethyl ester .
- Results : The synthesis was aimed at developing a novel calcium channel antagonist .
-
Medicinal Applications
- Field : Medicinal Chemistry .
- Application : Heterocycles based on the 1,2,3-triazole moiety, which could potentially include “2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine”, have been utilized in the development of several medicinal scaffolds .
- Method : These compounds have been synthesized and tested for various biological activities .
- Results : These scaffolds demonstrate anti-HIV, antitubercular, antiviral, antibacterial, and anticancer activities .
-
Medicinal Applications
- Field : Medicinal Chemistry .
- Application : Heterocyclic compounds, such as “2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine”, are present in more than 85% of all physiologically active chemical compounds . They are found in a variety of biologically active compounds, including antibacterial, antithrombotic, anti-inflammatory, antiproliferative, and herbicidal agents .
- Method : These compounds are synthesized and tested for various biological activities .
- Results : These compounds demonstrate diverse bioactivity .
-
Synthesis of Imidazo[1,2-a]pyridines
- Field : Organic Chemistry .
- Application : Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity .
- Method : A facile solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .
- Results : This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .
-
Synthesis of 2-Pyridone Analogues
- Field : Medicinal Chemistry .
- Application : Synthetic 2-pyridone analogues, such as milrinone and amrinone, are extensively used for the treatment of acute congestive heart failure .
- Method : These compounds are synthesized using various organic chemistry techniques .
- Results : These compounds have excellent vasodilating properties .
-
Antiviral Activity
- Field : Medicinal Chemistry .
- Application : Indole derivatives, which could potentially include “2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine”, have been reported to possess antiviral activity .
- Method : These compounds are synthesized and tested for their antiviral properties .
- Results : Some indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .
-
Anti-Inflammatory Activity
- Field : Medicinal Chemistry .
- Application : Indole derivatives have been reported to possess anti-inflammatory activity .
- Method : These compounds are synthesized and tested for their anti-inflammatory properties .
- Results : Some indole derivatives have shown promising results in reducing inflammation .
-
Anticancer Activity
- Field : Medicinal Chemistry .
- Application : Indole derivatives have been reported to possess anticancer activity .
- Method : These compounds are synthesized and tested for their anticancer properties .
- Results : Some indole derivatives have shown promising results in inhibiting the growth of cancer cells .
properties
IUPAC Name |
2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-17-12-6-4-10(5-7-12)13-9-11-3-2-8-15-14(11)16-13/h2-9H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHISXEDJQZVJAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(N2)N=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30424876 | |
Record name | 2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30424876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
139962-68-8 | |
Record name | 2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30424876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.